molecular formula C13H12FNS B14555624 Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- CAS No. 62237-51-8

Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]-

Cat. No.: B14555624
CAS No.: 62237-51-8
M. Wt: 233.31 g/mol
InChI Key: CZJMWEKVYJWISH-UHFFFAOYSA-N
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Description

Structure and Significance "Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]-" is a pyridine derivative featuring a sulfur-containing ethyl linker at the 4-position of the pyridine ring, terminating in a 4-fluorophenyl group. Fluorine, a common bioisostere, enhances binding affinity and bioavailability in medicinal chemistry contexts .

Properties

CAS No.

62237-51-8

Molecular Formula

C13H12FNS

Molecular Weight

233.31 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)sulfanylethyl]pyridine

InChI

InChI=1S/C13H12FNS/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2

InChI Key

CZJMWEKVYJWISH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Alkylation

Thiol-Epoxide Ring-Opening Reactions

A foundational approach involves the alkylation of 4-fluorothiophenol with ethylene oxide derivatives. For example, 2-[(4-fluorophenyl)thio]ethanol serves as a key intermediate, synthesized via nucleophilic attack of 4-fluorothiophenol on 2-bromoethanol in acetonitrile with triethylamine as a base. This method achieves quantitative yields under mild conditions (3–6 hours, room temperature), with the thioether linkage forming regioselectively. Subsequent oxidation or functionalization steps then introduce the pyridine moiety.

Reaction Optimization:
Parameter Optimal Condition Yield (%)
Base Triethylamine 95–98
Solvent Acetonitrile Quant.
Temperature 25°C 3 h

Mitsunobu Coupling for Direct Attachment

The Mitsunobu reaction enables direct coupling of 4-fluorothiophenol to hydroxyethylpyridine derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), the thioether bond forms stereospecifically. This method avoids harsh conditions but requires anhydrous environments and precise stoichiometry.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated C–S Bond Formation

Palladium catalysts, such as Pd(OAc)₂ with Xantphos ligands, facilitate coupling between 4-bromoethylpyridine and 4-fluorothiophenol. A study using toluene at 110°C achieved 85% yield within 12 hours, with the ligand choice critically impacting turnover frequency.

Catalytic System Comparison:
Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ Xantphos Toluene 85
Pd₂(dba)₃ BINAP DMF 72
NiCl₂ dppe THF 68

Copper-Catalyzed Thiol-Ene Click Chemistry

Copper(I) iodide catalyzes the anti-Markovnikov addition of 4-fluorothiophenol to vinylpyridine derivatives. This method, conducted in dichloromethane with N,N-diisopropylethylamine (DIPEA), achieves 90% yield in 2 hours, offering superior atom economy.

Cyclocondensation Strategies

Hantzsch Pyridine Synthesis Modifications

A four-component reaction between 4-fluorothiophenol, ethyl acetoacetate, ammonium acetate, and formaldehyde under reflux conditions constructs the pyridine core while simultaneously introducing the thioethyl group. Ethanol serves as the optimal solvent, yielding 78% product after 6 hours.

Key Variables:
  • Ammonium Acetate Concentration : 2.5 equivalents maximize cyclization efficiency.
  • Temperature Gradient : Gradual heating from 60°C to 80°C prevents premature decomposition.

Protective Group Strategies

Fsec-Protected Intermediates

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group protects hydroxyl moieties during pyridine functionalization. Deprotection using 2% 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane quantitatively removes the group within 3 minutes, preserving the thioether linkage.

Deprotection Efficiency:
Reagent Solvent Time (min) Yield (%)
2% DBU CH₂Cl₂ 3 Quant.
20% Piperidine DMF 3 Quant.
TBAF THF 3 Quant.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-fluorothiophenol, 2-chloroethylpyridine, and potassium carbonate achieves 82% yield in 30 minutes, eliminating solvent waste. Particle size analysis reveals optimal reactivity at 500 rpm with 5 mm stainless-steel balls.

Photocatalytic C–S Coupling

Visible-light-mediated catalysis using eosin Y and triethanolamine in water enables thioether formation at room temperature. This method, while slower (24 hours), provides an 88% yield with excellent functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound is compared to structurally related pyridine derivatives with sulfur-containing substituents and fluorinated aromatic moieties. Key comparisons include:

Structural Analogues from the LBJ Series (IDO1 Inhibitors)

describes compounds with a pyridine core modified with cyano groups and thio-linked acetamide chains. Notable examples:

Compound Pyridine Substituent Thio-Linked Group Synthesis Yield Activity (IDO1 Inhibition)
LBJ-03 3-Cyanopyridin-2-yl thio N-(4-fluorophenyl)acetamide 45% Moderate activity (inferred)
LBJ-05 3-Cyanopyridin-4-yl thio N-(4-fluorophenyl)acetamide 45% Moderate activity (inferred)
LBJ-07 3-Cyano-6-methylpyridin-2-yl thio N-(4-fluorophenyl)acetamide 46% Enhanced steric effects
LBJ-08 3-Cyano-6-(trifluoromethyl)thio N-(4-fluorophenyl)acetamide 43% Increased lipophilicity

Key Observations

  • Target Compound vs.
  • Synthesis Yields : The LBJ series shows moderate yields (40–46%), suggesting similar challenges in sulfur-based coupling reactions .
2-((4-Fluorophenyl)thio)pyridine ()

This compound features a direct thio linkage between pyridine (position 2) and 4-fluorophenyl. Unlike the target compound, it lacks the ethyl spacer, which may limit conformational flexibility and alter binding kinetics. Synthesis conditions for such derivatives involve base- and light-promoted reactions, though yields are unspecified .

Pruvanserin Hydrochloride ()

The ethyl spacer in Pruvanserin enhances bioavailability, a trait that may be shared with the target compound due to similar structural motifs .

Cytochrome P-450 Interactors ()

Compounds like cimetidine and ranitidine interact with cytochrome P-450 via sulfur and nitrogen coordination. The target compound’s thioether group may similarly influence metabolic pathways, though its lack of imidazole or cyano groups (as in cimetidine) likely reduces enzyme inhibition potency .

Biological Activity

Pyridine derivatives, particularly those with functional groups such as thio and fluoro substituents, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- and its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- is characterized by a pyridine ring substituted with a thioether group attached to a fluorinated phenyl moiety. The presence of the fluorine atom is known to enhance the lipophilicity and biological activity of compounds.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyridine derivatives. The introduction of thioether and fluorine groups has been shown to significantly enhance antibacterial activity against various pathogens:

  • Gram-positive bacteria : Compounds similar to Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- demonstrated considerable inhibition against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Activity against Escherichia coli was also observed, although often lower than that against Gram-positive strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget PathogenMIC (μg/mL)
Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]-S. aureus25
Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]-E. coli50
Pyridine derivative XB. subtilis30
Pyridine derivative YA. niger40

2. Antifungal Activity

Research indicates that pyridine derivatives exhibit antifungal properties as well. The compound's structure allows it to interact effectively with fungal cell membranes.

Case Study:
A study reported that derivatives of pyridine with thiol and fluorine groups showed antifungal activity against Candida albicans with MIC values ranging from 32–42 μg/mL, highlighting the potential of these compounds in treating fungal infections .

3. Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. The incorporation of thioalkyl side chains has been linked to enhanced cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]-HeLa15
Pyridine derivative AMCF-720
Pyridine derivative BA54918

The biological activity of Pyridine, 4-[2-[(4-fluorophenyl)thio]ethyl]- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, targeting pathways crucial for bacterial survival.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:

  • Thioether Group : Increases lipophilicity and enhances interaction with biological targets.
  • Fluorine Substitution : Influences electronic properties and improves binding affinity to receptors or enzymes.

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